molecular formula C12H9BrO3 B1269021 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid CAS No. 41791-59-7

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid

Cat. No.: B1269021
CAS No.: 41791-59-7
M. Wt: 281.1 g/mol
InChI Key: KKZQQUCWIZZKDD-UHFFFAOYSA-N
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Description

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an acetic acid moiety

Preparation Methods

The synthesis of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid typically involves the following steps:

Chemical Reactions Analysis

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones under strong oxidizing conditions.

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its structural features.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and the acetic acid moiety can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid include:

    2-((4-Bromonaphthalen-1-yl)oxy)acetic acid: This compound has the bromine atom in a different position on the naphthalene ring, which can affect its reactivity and biological activity.

    2-(1-Bromonaphthalen-2-yl)acetic acid: This compound lacks the ether linkage present in this compound, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an acetic acid moiety, which provide a combination of reactivity and potential biological activity.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZQQUCWIZZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351734
Record name [(1-bromo-2-naphthyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41791-59-7
Record name [(1-bromo-2-naphthyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid
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